molecular formula C12H14FN3O3 B2559898 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 330636-42-5

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No.: B2559898
CAS No.: 330636-42-5
M. Wt: 267.26
InChI Key: JZOZDCYOYXBNHO-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14FN3O3 and a molecular weight of 267.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a 2-fluoro-4-nitrophenyl group. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

The synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the reaction of piperazine with acetyl chloride and 2-fluoro-4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, amines, and substituted derivatives.

Scientific Research Applications

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It serves as a lead compound in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and nitrophenyl groups facilitate binding to active sites, leading to inhibition or activation of the target molecules. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and specific binding interactions due to the presence of the acetyl and fluorine groups.

Properties

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOZDCYOYXBNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 1-(2-fluoro-4-nitrophenyl)piperazine (15 g, 66.6 mmol) in DCM (160 ml) was cooled to 0° C. Triethylamine was then added (11.23 ml, 79.92 mmol) followed by dropwise addition of acetyl chloride (5.68 ml, 79.92 mmol). The solution was allowed to warm to ambient temperature and stir for 1.5 hour. The reaction mixture was diluted with DCM, washed with water, sat. sodium hydrogen carbonate and brine. It was dried and the solvent was evaporated to give the title compound as a solid which was dried in vac oven overnight at 50° C. (17.46 g, 98%). NMR (400 MHz) 2.05 (s, 3H), 3.30 (dt, 4H, under H2O signal), 3.61 (m, 4H), 7.18 (t, 1H), 8.02 (d, 1H), 8.02 (dd, 1H); m/z 268.
Quantity
15 g
Type
reactant
Reaction Step One
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Quantity
160 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.68 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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